molecular formula C16H18N2O2 B3174469 N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide CAS No. 953749-82-1

N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No. B3174469
CAS RN: 953749-82-1
M. Wt: 270.33 g/mol
InChI Key: QFLJOGBCIAHSKF-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide, also known as 4-APDMPA, is an organic compound composed of an amide group and two phenoxy groups. It is a derivative of acetamide and is used in a variety of scientific applications. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments. In

Scientific Research Applications

Degradation and Environmental Impact

A review on the degradation of acetaminophen, a compound related to N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide, by advanced oxidation processes highlights the pathway, by-products, biotoxicity, and computational predictions on the most reactive sites in the molecule. The study focuses on the environmental implications of acetaminophen degradation and its by-products, which may include derivatives or compounds related to this compound, reflecting on its potential environmental impact and degradation pathways (Qutob et al., 2022).

Carcinogenicity and Chemical Analysis

Research on thiophene analogues of carcinogens, including benzidine and 4-aminobiphenyl (closely related to the structure of interest), synthesized and evaluated for potential carcinogenicity, offers insight into the carcinogenic potential and in vitro evaluation methodologies for compounds structurally similar to this compound. This study sheds light on the carcinogenicity assessment and chemical analysis techniques applicable to similar compounds (Ashby et al., 1978).

Biological Effects and Toxicology

An update on the biological effects of acetamide, formamide, and their derivatives, including an overview of the toxicological profile and biological consequences of exposure, provides a foundation for understanding the biological and toxicological implications of compounds including and related to this compound. The review offers a comprehensive examination of the toxicology, biological responses, and the potential clinical implications of these chemicals (Kennedy, 2001).

Antioxidant and Clinical Applications

The therapeutic evidence and potential mechanisms of action for N-acetylcysteine in psychiatry, which acts as an antioxidant and modulates various pathways, could provide an analogous understanding of the mechanisms and potential therapeutic applications of this compound in various clinical settings. This research indicates the broad spectrum of applications and mechanisms through which similar compounds might exert their effects, highlighting the importance of exploring antioxidant properties and potential clinical benefits (Dean et al., 2011).

properties

IUPAC Name

N-(4-aminophenyl)-2-(3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-12(2)9-15(8-11)20-10-16(19)18-14-5-3-13(17)4-6-14/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLJOGBCIAHSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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